3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone
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Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHOXY-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is a complex organic compound that features a unique combination of isoquinoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHOXY-4-NITRO-1H-PYRAZOL-5-YL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Moiety: Starting from a suitable precursor such as 2-nitrobenzaldehyde, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.
Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine derivatives and β-diketones under acidic or basic conditions.
Coupling of the Moieties: The final step involves coupling the isoquinoline and pyrazole moieties through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHOXY-4-NITRO-1H-PYRAZOL-5-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHOXY-4-NITRO-1H-PYRAZOL-5-YL)METHANONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Investigating its effects on cellular pathways and enzyme inhibition.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHOXY-4-NITRO-1H-PYRAZOL-5-YL)METHANONE involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline moiety.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3-METHOXY-4-NITRO-1H-PYRAZOL-5-YL)METHANONE is unique due to its combination of isoquinoline and pyrazole moieties, which may confer distinct biological activities and chemical properties not observed in other compounds.
Properties
Molecular Formula |
C14H14N4O4 |
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Molecular Weight |
302.29 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C14H14N4O4/c1-22-13-12(18(20)21)11(15-16-13)14(19)17-7-6-9-4-2-3-5-10(9)8-17/h2-5H,6-8H2,1H3,(H,15,16) |
InChI Key |
NZEDEKTWSNZQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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